4-Bromo-2-nitroaniline
Overview
Description
4-Bromo-2-nitroaniline is a chemical compound with the empirical formula C6H5BrN2O2 and a molecular weight of 217.02 . It is used as a reagent in the synthesis of novel compounds, exhibiting antibacterial and antifungal activity against a variety of microorganisms in vitro .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitroaniline involves a multistep process . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-Bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitroaniline consists of a benzene ring substituted with a bromine atom and a nitro group . The average mass is 217.020 Da and the monoisotopic mass is 215.953430 Da .Chemical Reactions Analysis
4-Bromo-2-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide . It is also used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives .Scientific Research Applications
Phase Equilibria and Crystallization Studies
- 4-Bromo-2-nitroaniline is part of a study focusing on the phase diagram of the urea–4-bromo-2-nitroaniline system. This study explored miscibility, formation of eutectic and monotectic, and calculated various thermodynamic parameters (Reddi et al., 2012).
Green Synthesis and Urease Inhibitory Activity
- The compound has been involved in the green synthesis and characterization of Schiff base compounds, demonstrating potential urease inhibitory activity, which could have applications in medicine and agriculture (Zulfiqar et al., 2020).
Synthesis Methods and Applications
- Research includes the development of novel methods for synthesizing compounds related to 4-bromo-2-nitroaniline, which can be relevant for industrial production and chemical synthesis (Li Zi-ying, 2008).
Dielectric Relaxation and Dipole Moment Studies
- Studies on the dielectric relaxation behavior of molecules like 4-bromo-2-nitroaniline help understand their electrical properties, potentially leading to applications in material science (Maridevarmath & Malimath, 2017).
Spectroscopic Analysis and Electric Properties
- Spectroscopic and electric properties of compounds related to 4-bromo-2-nitroaniline have been investigated, providing insights into molecular structure and potential applications in fields like material science (Hernández-Paredes et al., 2015).
Catalytic Applications in Nitroaniline Reduction
- The compound has been studied in the context of catalytic reduction of nitroanilines, a process important in various chemical industries (Naghash-Hamed et al., 2022).
Interaction Studies and Crystal Structure Analysis
- Analysis of interactions with halogen atoms, particularly in derivatives of 4-bromo-2-nitroaniline, contributes to understanding crystal structures and molecular interactions, which can inform the design of new materials (Marek et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZRBJSPWUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061248 | |
Record name | 4-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |
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Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitroaniline | |
CAS RN |
875-51-4 | |
Record name | 4-Bromo-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-nitroaniline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37396 | |
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Record name | 4-Bromo-2-nitroaniline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10069 | |
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Record name | Benzenamine, 4-bromo-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
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Record name | 4-Bromo-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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